
Azelastine hydrochloride
概要
説明
アゼラスチン塩酸塩は、主にアレルギー性鼻炎およびアレルギー性結膜炎の治療に使用される第2世代の抗ヒスタミン薬です。鼻スプレーや点眼薬など、さまざまな形態で入手できます。 アゼラスチン塩酸塩は、ヒスタミンH1受容体を遮断することにより作用し、アレルギー症状の原因となるヒスタミンなどの炎症性メディエーターの放出を阻害します .
準備方法
合成経路と反応条件
アゼラスチン塩酸塩は、多段階プロセスによって合成されます。合成は、無水フタル酸とヒドラジンの反応からフタラジノンを生成することから始まります。この中間体は、塩基の存在下で4-クロロベンジルクロリドと反応させ、4-(4-クロロベンジル)フタラジノンを生成します。 最後のステップは、この化合物を酸性条件下で1-メチル-4-ピペリドンと反応させて、アゼラスチン塩酸塩を生成することです .
工業生産方法
アゼラスチン塩酸塩の工業生産は、同様の合成経路を大規模で行います。 プロセスは、高収率と高純度のために最適化されており、精製と品質管理のために高速液体クロマトグラフィー(HPLC)などの高度な技術が用いられることがよくあります .
化学反応の分析
Metabolic Pathways
Azelastine undergoes Phase I oxidative metabolism mediated by cytochrome P450 enzymes, forming three primary metabolites:
Enzymatic Interactions
The oxidative N-demethylation of azelastine is catalyzed by multiple CYP450 isoforms:
-
Controversy : While states specific isoforms were unidentified, identify CYP3A4/2D6/1A2 as contributors. This discrepancy reflects differences in study methodologies .
Physicochemical Stability
This compound exhibits stability under controlled conditions but degrades under extreme environments:
Condition | Reactivity/Outcome | Storage Recommendation |
---|---|---|
Oxidative Stress | Forms N-oxide derivatives | Avoid peroxides |
High pH (>7.5) | Hydrolysis of phthalazinone ring | Store at pH 6.8 ± 0.3 |
Light Exposure | Photodegradation to chlorinated byproducts | Protect from light |
-
Critical Note : Benzalkonium chloride (a preservative in nasal sprays) does not react with azelastine but may destabilize lipid membranes in formulations .
Drug-Drug Interactions
Azelastine’s metabolism is susceptible to pharmacokinetic interactions:
Excretion Profile
Approximately 75% of an oral dose is excreted in feces as unmetabolized azelastine (<10%) and oxidative derivatives. Renal excretion accounts for <2% of the dose, even in severe hepatic impairment .
科学的研究の応用
Allergic Rhinitis
Azelastine hydrochloride is widely recognized for its efficacy in treating seasonal allergic rhinitis (hay fever) and perennial rhinitis. Clinical studies have demonstrated that azelastine nasal spray significantly reduces total symptom scores associated with vasomotor rhinitis, including rhinorrhea, sneezing, and nasal congestion .
Table 1: Efficacy of Azelastine Nasal Spray in Allergic Rhinitis
Study | Sample Size | Treatment Duration | Symptom Score Reduction | Statistical Significance |
---|---|---|---|---|
Study 1 | 80 patients | 21 days | Significant reduction (P = .002) | Yes |
Study 2 | 80 patients | 21 days | Significant reduction (P = .005) | Yes |
Allergic Conjunctivitis
In ophthalmology, this compound is utilized in eye drops to treat allergic conjunctivitis. A randomized, double-blind study assessed its effectiveness through conjunctival allergen challenges. Results indicated significant reductions in ocular symptoms such as itching and redness when compared to placebo .
Table 2: Efficacy of Azelastine Eye Drops in Allergic Conjunctivitis
Study | Sample Size | Treatment Type | Main Findings |
---|---|---|---|
Phase 2 Trial | 80 patients | Eye Drops (0.015 mg) | Lower itching scores (P < 0.001) compared to placebo |
Safety Profile
The safety profile of this compound is generally favorable. Common side effects include a bitter taste and mild sedation; however, serious adverse events are rare . In clinical trials, no significant safety concerns were reported, reinforcing its status as a well-tolerated therapeutic option.
Case Study 1: Efficacy in Seasonal Allergic Rhinitis
In a multicenter trial involving over 4,000 patients with seasonal allergic rhinitis, azelastine nasal spray demonstrated a substantial improvement in symptom control compared to placebo. The majority of participants reported enhanced quality of life due to reduced nasal symptoms .
Case Study 2: Long-term Use in Allergic Conjunctivitis
A longitudinal study evaluated the long-term efficacy of azelastine eye drops in patients with chronic allergic conjunctivitis. Patients showed sustained improvements in symptom severity over a six-month period without significant adverse effects .
作用機序
アゼラスチン塩酸塩は、効果細胞のヒスタミンH1受容体を遮断することにより作用し、ヒスタミンやその他の炎症性メディエーターの放出を抑制します。この作用は、かゆみ、くしゃみ、鼻づまりなどの症状を軽減します。 さらに、アゼラスチン塩酸塩はマスト細胞を安定化させ、炎症促進性サイトカインの発現を阻害することにより、抗炎症効果に寄与しています .
類似化合物の比較
類似化合物
セチリジン: アレルギー性疾患の治療に使用される別の第2世代の抗ヒスタミン薬です。
オロパタジン: アレルギー性結膜炎の治療に使用され、薬理作用が似ています
独自性
アゼラスチン塩酸塩は、抗ヒスタミン薬とマスト細胞安定剤の両方の二重作用があるため、独特です。この二重作用は、アレルギー症状を即効性と持続的に緩和します。 さらに、アゼラスチン塩酸塩は抗ウイルス特性を示しており、臨床および研究の両方で汎用性の高い化合物となっています .
類似化合物との比較
Similar Compounds
Cetirizine: Another second-generation antihistamine used to treat allergic conditions.
Olopatadine: Used in the treatment of allergic conjunctivitis and has similar pharmacological actions
Uniqueness
Azelastine hydrochloride is unique due to its dual action as both an antihistamine and a mast cell stabilizer. This dual action provides both immediate and long-lasting relief from allergic symptoms. Additionally, this compound has demonstrated antiviral properties, making it a versatile compound in both clinical and research settings .
生物活性
Azelastine hydrochloride is a second-generation antihistamine primarily used for the treatment of allergic rhinitis and conjunctivitis. Its biological activity is characterized by a potent antagonistic effect on histamine H1 receptors, as well as additional mechanisms that contribute to its therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exhibits multiple mechanisms of action:
- Histamine H1-Receptor Antagonism : Azelastine selectively blocks H1 receptors, preventing the action of histamine, which is responsible for allergic symptoms such as itching, sneezing, and nasal congestion .
- Mast Cell Stabilization : It inhibits mast cell degranulation and the release of various inflammatory mediators, including interleukin-6, tryptase, and TNF-alpha. This stabilizing effect contributes to its anti-inflammatory properties .
- Inhibition of Leukotriene Production : Azelastine reduces the production and release of leukotrienes from eosinophils, which are crucial mediators in allergic responses .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
Azelastine is metabolized primarily by the cytochrome P450 enzyme system to its active metabolite, desmethylazelastine, which also exhibits H1-receptor antagonist activity. The elimination route shows that approximately 75% of an oral dose is excreted in feces .
Efficacy in Allergic Rhinitis
A clinical study involving patients with allergic rhinitis demonstrated significant improvements in nasal symptoms after treatment with this compound. The study highlighted:
- A reduction in nasal itching and sneezing.
- Decreased levels of substance P and bradykinin in nasal secretions following treatment .
Combination Therapy
Research has also explored the efficacy of azelastine when combined with fluticasone propionate (MP-AzeFlu). This combination has shown enhanced effectiveness in managing allergic rhinitis compared to monotherapy with either agent alone. A study reported:
- Improved symptom relief and patient satisfaction with combination therapy.
- A synergistic effect on reducing inflammation and nasal congestion .
Antitussive Effects
In patients with bronchial asthma, this compound has been investigated for its antitussive properties. A study indicated that azelastine significantly reduced cough frequency and severity compared to placebo .
Case Study 1: Efficacy in Seasonal Allergic Rhinitis
A 12-week open-label study assessed the impact of azelastine nasal spray on patients suffering from seasonal allergic rhinitis. Results showed:
- Symptom Score Reduction : Patients experienced a 50% reduction in total nasal symptom scores.
- Quality of Life Improvement : Enhanced overall quality of life was reported by participants due to decreased allergy symptoms.
Case Study 2: Long-term Use in Chronic Conditions
Azelastine was evaluated for long-term use in patients with chronic allergic rhinitis. Findings included:
- Sustained efficacy over a 6-month period with minimal side effects.
- Patients maintained low symptom scores throughout the treatment duration.
特性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJAJYAHJQIWNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58581-89-8 (Parent) | |
Record name | Azelastine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azelastine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045945 | |
Record name | Azelastine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79307-93-0, 37932-96-0, 58581-89-8 | |
Record name | Azelastine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79307-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37932-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azelastine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azelastine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZELASTINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azelastine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-4-(4-chloro-benzyl)2-(1-methylazepan-4-yl)phtalazin-1(2H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZELASTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L591QR10I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。